molecular formula C22H16BrN3O3 B11583961 2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione CAS No. 6822-85-1

2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11583961
CAS No.: 6822-85-1
M. Wt: 450.3 g/mol
InChI Key: PSGWBAGKHIOJRW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors and involve various chemical transformations to build the complex tetracyclic structure. Common synthetic routes may include cyclization reactions, bromination, and other functional group modifications under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione lies in its specific structural features and the potential applications arising from these features. Its tetracyclic framework and the presence of multiple functional groups make it a versatile compound for various scientific investigations.

Properties

CAS No.

6822-85-1

Molecular Formula

C22H16BrN3O3

Molecular Weight

450.3 g/mol

IUPAC Name

2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H16BrN3O3/c1-2-26-20-17(21(28)25-22(26)29)15(11-7-9-12(23)10-8-11)16-18(24-20)13-5-3-4-6-14(13)19(16)27/h3-10,15,24H,2H2,1H3,(H,25,28,29)

InChI Key

PSGWBAGKHIOJRW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br)C(=O)NC1=O

Origin of Product

United States

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